
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylbenzenesulfonamide, commonly known as BDBS, is a chemical compound used in scientific research. It is a sulfonamide derivative and has been found to have potential therapeutic applications in various fields.
Mécanisme D'action
The mechanism of action of BDBS is not fully understood, but it is believed to act through multiple pathways. In cancer cells, BDBS induces apoptosis by activating caspases and suppressing the expression of anti-apoptotic proteins. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In neurology, BDBS reduces oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-κB pathway. In immunology, BDBS inhibits the proliferation of T cells by suppressing the expression of IL-2 and IL-2Rα and reducing the activity of NF-AT.
Biochemical and Physiological Effects:
BDBS has been found to have various biochemical and physiological effects. In cancer cells, BDBS inhibits cell proliferation, induces apoptosis, and suppresses angiogenesis. In neurology, BDBS reduces oxidative stress and inflammation, improves cognitive function, and protects against neurodegeneration. In immunology, BDBS modulates the immune response by inhibiting T cell proliferation and reducing cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
BDBS has several advantages for lab experiments. It is a relatively stable and easy to handle compound, and its synthesis method is well-established. It has been shown to have potential therapeutic applications in various fields, making it a valuable tool for scientific research. However, BDBS also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Orientations Futures
There are several future directions for research on BDBS. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other fields such as infectious diseases and autoimmune disorders. Additionally, the development of BDBS analogs with improved efficacy and safety profiles could lead to the discovery of new drugs.
Méthodes De Synthèse
The synthesis of BDBS involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain pure BDBS.
Applications De Recherche Scientifique
BDBS has been found to have potential therapeutic applications in various fields such as cancer research, neurology, and immunology. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurology, BDBS has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, BDBS has been found to modulate the immune response by inhibiting the proliferation of T cells and reducing cytokine production.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H14BrNO4S |
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H14BrNO4S/c1-10-6-12(16)3-5-15(10)22(18,19)17-8-11-2-4-13-14(7-11)21-9-20-13/h2-7,17H,8-9H2,1H3 |
Clé InChI |
AMROLBJYYWKJFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



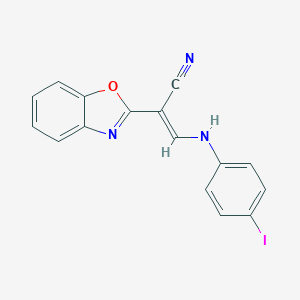

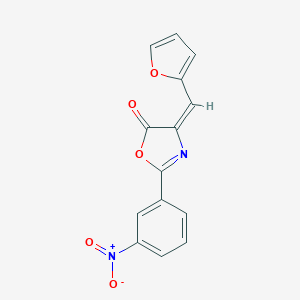
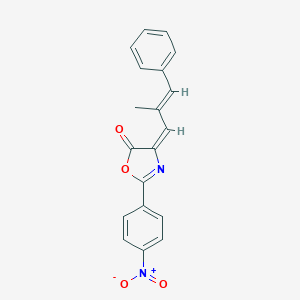
![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
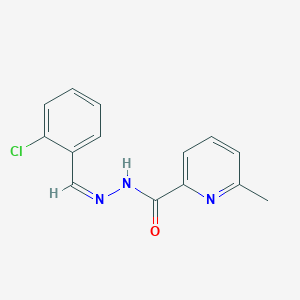
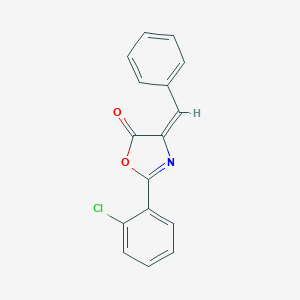
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)
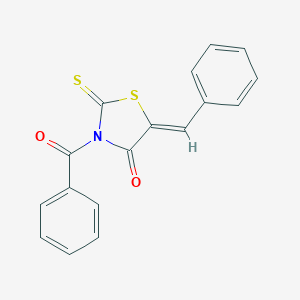
![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)

![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)
